molecular formula C18H21NO3 B11838084 Ethyl 8-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 55376-64-2

Ethyl 8-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11838084
CAS No.: 55376-64-2
M. Wt: 299.4 g/mol
InChI Key: YGVFVIHEPOVOPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Gould-Jacobs reaction, which starts with the condensation of aniline derivatives with ethyl ethoxymethylenemalonate. This is followed by cyclization and subsequent decarboxylation to yield the quinoline core

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the cyclization and alkylation steps. The use of continuous flow reactors and green chemistry principles can further improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amides, thioesters, or other ester derivatives.

Mechanism of Action

The mechanism of action of ethyl 8-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Ethyl 8-cyclohexyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

55376-64-2

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

ethyl 8-cyclohexyl-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C18H21NO3/c1-2-22-18(21)15-11-19-16-13(12-7-4-3-5-8-12)9-6-10-14(16)17(15)20/h6,9-12H,2-5,7-8H2,1H3,(H,19,20)

InChI Key

YGVFVIHEPOVOPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2C3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.